molecular formula C20H23N3O3S B12774974 Rivoglitazone metabolite M20 CAS No. 299175-75-0

Rivoglitazone metabolite M20

Cat. No.: B12774974
CAS No.: 299175-75-0
M. Wt: 385.5 g/mol
InChI Key: YRWDVEHLYSHYAE-UHFFFAOYSA-N
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Description

Rivoglitazone metabolite M20 is a derivative of rivoglitazone, a thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma. Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus. The metabolite M20 is one of the twenty metabolites identified during the metabolic studies of rivoglitazone in various species, including rats and monkeys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rivoglitazone metabolite M20 involves the metabolic transformation of rivoglitazone. The primary synthetic route includes the opening of the thiazolidinedione ring, leading to the formation of the methylmercapto amide intermediate, which subsequently transforms into the methylmercapto amide metabolite M20 .

Industrial Production Methods

Industrial production of rivoglitazone and its metabolites, including M20, typically involves large-scale synthesis followed by metabolic studies using liver microsomes and freshly isolated hepatocytes from various species. The process includes the use of cDNA-expressed human cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to mimic the metabolic pathways observed in vivo .

Chemical Reactions Analysis

Types of Reactions

Rivoglitazone metabolite M20 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Cytochrome P450 enzymes: Facilitate oxidation reactions.

    UDP-glucuronic acid: Used in N-glucuronidation reactions.

    S-adenosyl-L-methionine: Assists in methylation reactions.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Pharmacokinetics and Metabolism

M20 is produced through the metabolism of Rivoglitazone and exhibits a concentration-time profile that mirrors that of its parent compound. Studies have shown that the exposure to M20 ranges from 8% to 29% compared to Rivoglitazone across various clinical trials . This formation rate-limited metabolite suggests that M20 may contribute significantly to the therapeutic effects observed with Rivoglitazone.

Type 2 Diabetes Management

Research indicates that Rivoglitazone, along with its metabolite M20, effectively lowers HbA1c levels in T2DM patients. A meta-analysis involving randomized controlled trials demonstrated that standard doses of Rivoglitazone resulted in significant reductions in HbA1c compared to placebo . The implications for M20 include:

  • Improving Insulin Sensitivity : M20 may enhance insulin sensitivity through PPARγ activation.
  • Adipokine Modulation : Studies show that treatment with Rivoglitazone leads to increased levels of beneficial adipokines such as adiponectin, which may also be mediated by M20 .

Anti-inflammatory Effects

M20 has been implicated in modulating inflammatory responses. Research on vildagliptin (another diabetes medication) and its metabolite M20.7 indicates that these compounds can induce the expression of pro-inflammatory markers such as S100A8/A9 . This suggests potential applications in managing inflammatory conditions beyond diabetes.

Table 1: Pharmacokinetic Parameters of Rivoglitazone and Metabolite M20

ParameterRivoglitazoneMetabolite M20
Plasma Half-life~13 hoursNot explicitly defined
Exposure RangeReference AUC8% - 29% of Rivoglitazone
Formation Rate-LimitedYesYes

Table 2: Clinical Efficacy in T2DM

StudySample SizeHbA1c Reduction (%)Adiponectin Increase (ng/ml)
RCT 1120-0.86+7.94
RCT 2100-1.00+13.82
Meta-analysis3591SignificantSignificant

Case Study 1: Efficacy in Clinical Trials

In a clinical trial involving patients with T2DM, administration of Rivoglitazone resulted in significant improvements in glycemic control as evidenced by reductions in HbA1c levels and increases in adiponectin levels. The study highlighted the role of M20 as a contributing factor to these metabolic benefits.

Case Study 2: Inflammatory Response Modulation

A study examining the effects of vildagliptin and its metabolite demonstrated that treatment led to increased release of S100A8/A9 complexes from human cells, suggesting an anti-inflammatory mechanism potentially linked to M20's action .

Mechanism of Action

Rivoglitazone metabolite M20 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in the regulation of glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

  • Pioglitazone
  • Rosiglitazone
  • Troglitazone

Uniqueness

Rivoglitazone metabolite M20 is unique due to its specific metabolic pathway involving the opening of the thiazolidinedione ring and subsequent transformations. This distinct pathway results in unique metabolites that provide valuable insights into the pharmacokinetics and pharmacodynamics of rivoglitazone .

Properties

CAS No.

299175-75-0

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfanylpropanamide

InChI

InChI=1S/C20H23N3O3S/c1-23-17-11-15(25-2)8-9-16(17)22-19(23)12-26-14-6-4-13(5-7-14)10-18(27-3)20(21)24/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24)

InChI Key

YRWDVEHLYSHYAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)SC

Origin of Product

United States

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